Chemical Properties of 1-Azabicyclo[3.2.1]octan-5-amine Dihydrochloride
Chemical Properties of 1-Azabicyclo[3.2.1]octan-5-amine Dihydrochloride
Executive Summary
1-Azabicyclo[3.2.1]octan-5-amine dihydrochloride (CAS: 2089255-43-4) is a specialized, conformationally rigid bicyclic scaffold used primarily as a high-value intermediate in medicinal chemistry. Unlike its more common isomer, 3-aminoquinuclidine (1-azabicyclo[2.2.2]octan-3-amine), this molecule features a "bridgehead" primary amine at the C5 position and a tertiary amine at the C1 bridgehead.
This unique geometry offers distinct pharmacological advantages: it provides a precise vector for substituent display that is chemically non-equivalent to tropane or quinuclidine derivatives. This guide details the physicochemical properties, synthetic logic, and handling protocols required to utilize this scaffold effectively in drug development pipelines, particularly for GPCR and ion channel targets.
Chemical Identity & Structural Characterization[1][2]
The core structure is a bridged bicyclic system.[1] The defining feature is the placement of the nitrogen atoms: one is integral to the cage (N1), and the other is a primary exocyclic amine attached to the opposing bridgehead (N5).
| Property | Specification |
| IUPAC Name | 1-Azabicyclo[3.2.1]octan-5-amine dihydrochloride |
| Common Name | 5-Amino-1-azabicyclo[3.2.1]octane 2HCl |
| CAS Number | 2089255-43-4 |
| Molecular Formula | C |
| Molecular Weight | 199.12 g/mol (Dihydrochloride) |
| SMILES (Base) | C1CC2(CCN(C1)C2)N |
| Solubility | >50 mg/mL in Water, DMSO, Methanol; Insoluble in DCM, Hexanes |
Structural Logic & pKa Analysis
The molecule contains two distinct basic centers. Understanding their electronic environments is critical for selective functionalization.
-
N1 (Tertiary Bridgehead): This nitrogen is part of the bicyclic cage. Its lone pair is somewhat constrained but remains nucleophilic. The pKa is estimated at ~10.0–10.5, similar to quinuclidine.
-
N5 (Primary Bridgehead): This amine is attached to a quaternary carbon (C5). It is sterically encumbered compared to a linear primary amine. However, it lacks
-protons, rendering it non-enolizable and chemically robust against racemization or elimination. Its pKa is typically lower (~9.5–10.0) due to the inductive effect of the bicyclic cage.
Synthesis & Manufacturing Insights
The synthesis of 1-azabicyclo[3.2.1]octan-5-amine is non-trivial due to the thermodynamic preference for the less strained [2.2.2] (quinuclidine) system. High-purity manufacturing typically relies on rearrangement strategies or radical cyclizations.
Core Synthetic Pathway: The Hofmann-Löffler-Freytag Logic
A validated approach involves the transannular cyclization of substituted piperidines or the rearrangement of quinuclidine precursors.
Figure 1: Synthetic logic flow from quinuclidine precursors to the [3.2.1] bridgehead amine via Curtius rearrangement.
Mechanistic Note: The conversion of the carboxylic acid to the amine via Curtius Rearrangement is preferred over direct nucleophilic substitution because the C5 position is a bridgehead carbon; S
Chemical Reactivity Profile
Nucleophilicity & Selectivity
In the dihydrochloride form, both nitrogens are protonated (
-
Acylation: The primary amine (N5) is significantly more nucleophilic towards acyl chlorides and NHS-esters than the tertiary N1, despite the steric bulk of the cage.
-
Alkylation: Controlled alkylation is difficult. N1 is prone to quaternization if highly reactive alkyl halides (e.g., MeI) are used without protection of N5.
-
Reductive Amination: The N5 amine participates readily in reductive amination with aldehydes/ketones. The resulting secondary amine is highly sterically congested.
Stability
-
Thermal: The dihydrochloride salt is stable up to >200°C.
-
Hygroscopicity: The salt is highly hygroscopic . It must be stored under desiccant or inert atmosphere (Argon/N
). Absorption of water leads to a sticky gum that is difficult to weigh accurately. -
Oxidation: The N1 tertiary amine is susceptible to N-oxide formation if exposed to peroxides (mCPBA, H
O ).
Experimental Protocols
Protocol A: Controlled Free-Basing
Objective: To release the reactive free base from the dihydrochloride salt for use in anhydrous coupling reactions.
Reagents:
-
1-Azabicyclo[3.2.1]octan-5-amine 2HCl (1.0 eq)
-
Potassium Carbonate (K
CO ), anhydrous, pulverized (4.0 eq) -
Methanol (MeOH), anhydrous
-
Dichloromethane (DCM)
Procedure:
-
Dissolution: Dissolve the dihydrochloride salt in minimum anhydrous MeOH (approx. 10 mL/g). The salt should dissolve completely.
-
Neutralization: Add pulverized K
CO slowly at 0°C. Stir vigorously for 30 minutes at room temperature. -
Solvent Swap: Concentrate the mixture in vacuo to a white solid residue (do not heat above 40°C).
-
Extraction: Triturate the residue with anhydrous DCM (3x). The free base is soluble in DCM, while inorganic salts (KCl) are not.
-
Filtration: Filter through a celite pad under Argon.
-
Usage: Use the DCM filtrate immediately for the subsequent coupling step. Do not store the free base for extended periods as it absorbs CO
from the air.
Protocol B: Amide Coupling (General Procedure)
Objective: Coupling the bridgehead amine to a carboxylic acid (R-COOH).
Reagents:
-
Carboxylic Acid (1.0 eq)
-
HATU (1.1 eq)
-
DIPEA (Diisopropylethylamine) (3.5 eq)
-
DMF (Dimethylformamide), anhydrous
Procedure:
-
Dissolve the Carboxylic Acid and HATU in anhydrous DMF. Stir for 5 minutes to activate the acid.
-
Add the 1-Azabicyclo[3.2.1]octan-5-amine 2HCl solid directly to the reaction mixture.
-
Immediately add DIPEA dropwise. Note: The first 2 equivalents of DIPEA are consumed to neutralize the 2HCl salt.
-
Monitor the reaction by LC-MS. The bridgehead amine is sterically hindered; reaction times may be longer (4–16 hours) compared to standard linear amines.
-
Workup: Dilute with EtOAc, wash with saturated NaHCO
(aq) and Brine. Dry over Na SO .
Reactivity Logic Diagram
Figure 2: Reactivity map highlighting the chemoselectivity between the N5 primary amine and N1 tertiary amine.
Storage and Safety (MSDS Summary)
| Parameter | Guideline |
| Storage Condition | -20°C recommended; 2-8°C acceptable for short term. |
| Atmosphere | Strictly Inert (Argon/Nitrogen) . Hygroscopic. |
| Hazards | Irritant (Skin/Eye). Do not inhale dust. |
| Stability | Stable for >2 years if kept dry and frozen. |
Critical Warning: Upon opening a vial of the dihydrochloride, handle quickly. Extended exposure to humid air will cause the solid to deliquesce, complicating stoichiometry calculations.
References
-
PubChem. (2023). 1-Azabicyclo[3.2.1]octan-5-amine dihydrochloride Compound Summary. National Library of Medicine. [Link]
-
Kozikowski, A. P., et al. (2000). Synthesis and biological evaluation of 1-azabicyclo[3.2.1]octanes: new dopamine transporter inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
